molecular formula C8H9BrOS B6354973 2-Bromo-1-methoxy-3-(methylsulfanyl)benzene CAS No. 67853-40-1

2-Bromo-1-methoxy-3-(methylsulfanyl)benzene

Cat. No.: B6354973
CAS No.: 67853-40-1
M. Wt: 233.13 g/mol
InChI Key: WRVHIUZSGRYFRK-UHFFFAOYSA-N
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Description

2-Bromo-1-methoxy-3-(methylsulfanyl)benzene is an organic compound with the molecular formula C8H9BrOS It is a brominated aromatic compound that features a methoxy group and a methylsulfanyl group attached to the benzene ring

Scientific Research Applications

2-Bromo-1-methoxy-3-(methylsulfanyl)benzene has several applications in scientific research:

Future Directions

The future directions for “2-Bromo-1-methoxy-3-(methylsulfanyl)benzene” would likely depend on the specific research or industrial context in which it is used. As a unique chemical provided to early discovery researchers, it could potentially be used in the development of new materials, pharmaceuticals, or other chemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-methoxy-3-(methylsulfanyl)benzene can be achieved through several methods. One common approach involves the bromination of 1-methoxy-3-(methylsulfanyl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-methoxy-3-(methylsulfanyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Bromo-1-methoxy-3-(methylsulfanyl)benzene involves its interaction with specific molecular targets and pathways. The bromine atom and the functional groups on the benzene ring contribute to its reactivity and ability to form covalent bonds with other molecules. The compound can act as an electrophile in substitution reactions and as a ligand in coordination chemistry .

Properties

IUPAC Name

2-bromo-1-methoxy-3-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrOS/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVHIUZSGRYFRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)SC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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